![molecular formula C28H27NO6 B12293190 [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)
[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxybutanoate moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate typically involves multiple steps. One common method includes the following steps :
Formation of the Fmoc-protected amino acid: The starting material, H-Lys-OR or its salt, is reacted with 4-methyl triphenyl chloromethane and an alkali catalyst to obtain Mtt-Lys(Mtt)-OR.
Acidolysis and saponification: The Mtt-Lys(Mtt)-OR is subjected to acidolysis and saponification to yield H-Lys(Mtt)-OH.
Fmoc protection: H-Lys(Mtt)-OH is dissolved in a suitable solvent and reacted with Fmoc-OSu in the presence of a base to obtain the final product, Fmoc-Lys(Mtt)-OH.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The compound’s Fmoc group can protect amino acids during peptide synthesis, preventing unwanted side reactions. Additionally, the hydroxybutanoate moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A compound with similar protective groups and applications in organic synthesis.
Uniqueness
What sets [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate apart is its combination of functional groups, which provides unique reactivity and versatility in various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable tool in synthetic chemistry and related fields .
Properties
Molecular Formula |
C28H27NO6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C28H27NO6/c1-17-11-13-19(14-12-17)25(31)16-34-27(32)26(18(2)30)29-28(33)35-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26,30H,15-16H2,1-2H3,(H,29,33) |
InChI Key |
QJBLYOOJCOXBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


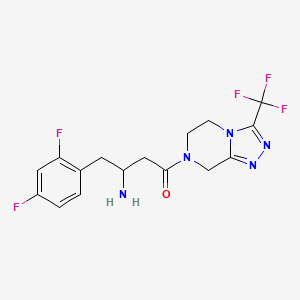
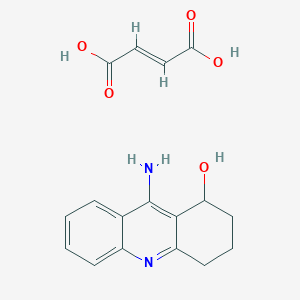
![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)
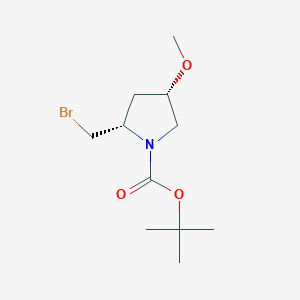
![4-(1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12293133.png)
![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)
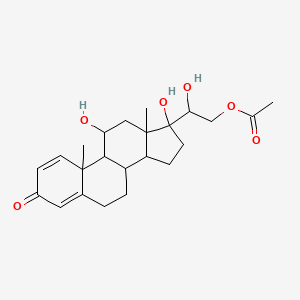
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)
![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)
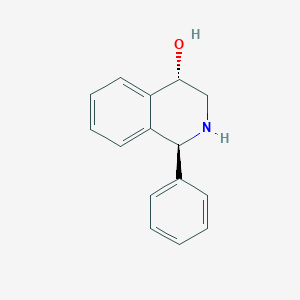
![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)
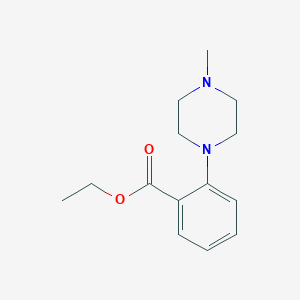
![4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan](/img/structure/B12293193.png)
